molecular formula C11H9N3O B12893494 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole

2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole

Cat. No.: B12893494
M. Wt: 199.21 g/mol
InChI Key: SZJLGQHKMVSZFX-UHFFFAOYSA-N
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Description

2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole is a heterocyclic compound that combines the structural features of both benzimidazole and oxazole rings. Benzimidazole is known for its broad range of biological activities, while oxazole is a five-membered ring containing one oxygen and one nitrogen atom. The fusion of these two rings in a single molecule imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole typically involves the condensation of an appropriate benzimidazole derivative with an oxazole precursor. One common method is the reaction of 2-aminobenzimidazole with an oxazole carboxylic acid or its ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid, and water.

    Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).

    Substitution: Amines, thiols, halides, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1H-Benzo[d]imidazol-2-yl)methyl)thiazole
  • 2-((1H-Benzo[d]imidazol-2-yl)methyl)imidazole
  • 2-((1H-Benzo[d]imidazol-2-yl)methyl)pyrazole

Uniqueness

2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole is unique due to the presence of both benzimidazole and oxazole rings, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethyl)-1,3-oxazole

InChI

InChI=1S/C11H9N3O/c1-2-4-9-8(3-1)13-10(14-9)7-11-12-5-6-15-11/h1-6H,7H2,(H,13,14)

InChI Key

SZJLGQHKMVSZFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC3=NC=CO3

Origin of Product

United States

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